molecular formula C20H15FN6O2S B2909294 N-(4-acetylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863460-22-4

N-(4-acetylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2909294
CAS No.: 863460-22-4
M. Wt: 422.44
InChI Key: GOLLXRICSUXROB-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a triazolo-pyrimidine derivative featuring a thioacetamide linker connecting a 4-acetylphenyl group to the heterocyclic core. Its structure includes a 4-fluorophenyl substituent at the 3-position of the triazolo[4,5-d]pyrimidine scaffold, which may influence electronic properties and binding interactions.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN6O2S/c1-12(28)13-2-6-15(7-3-13)24-17(29)10-30-20-18-19(22-11-23-20)27(26-25-18)16-8-4-14(21)5-9-16/h2-9,11H,10H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLLXRICSUXROB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Formation of the Triazolopyrimidine Core: This involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine ring.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl group is introduced to the triazolopyrimidine core.

    Attachment of the Acetylphenyl Group: The final step involves the acylation of the intermediate compound with an acetylphenyl group, typically using acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(4-acetylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Disrupting Cellular Functions: Interfering with cellular functions such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

N-(4-chlorophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide ()

  • Substituent Differences :
    • Triazolo-pyrimidine 3-position : 2-fluorobenzyl group (vs. 4-fluorophenyl in the target compound).
    • Acetamide side chain : 4-chlorophenyl (vs. 4-acetylphenyl).
  • Impact: The 2-fluorobenzyl group introduces steric bulk and alters electronic effects compared to the planar 4-fluorophenyl ring.
  • Molecular Weight : 428.9 g/mol (vs. ~440–450 g/mol estimated for the target compound, assuming similar core structure).
  • Formula : C₁₉H₁₄ClFN₆OS .

N-(4-Acetylphenyl)-2-[4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1-piperazinyl]acetamide ()

  • Substituent Differences :
    • Triazolo-pyrimidine 3-position : Ethyl group (vs. 4-fluorophenyl).
    • Linker : Piperazinyl-acetamide (vs. thioacetamide).
  • The piperazinyl moiety introduces basicity and hydrogen-bonding capability, which may improve aqueous solubility compared to the thioether linker in the target compound.

Table 1: Comparative Analysis of Triazolo-Pyrimidine Derivatives

Property Target Compound N-(4-chlorophenyl)-2-((3-(2-fluorobenzyl)-...) N-(4-acetylphenyl)-2-[4-(3-ethyl-...)-piperazinyl]acetamide
Core Structure Triazolo[4,5-d]pyrimidine Triazolo[4,5-d]pyrimidine Triazolo[4,5-d]pyrimidine
3-Position Substituent 4-Fluorophenyl 2-Fluorobenzyl Ethyl
Acetamide Substituent 4-Acetylphenyl 4-Chlorophenyl 4-Acetylphenyl
Linker Type Thioacetamide Thioacetamide Piperazinyl-acetamide
Molecular Weight ~440–450 (estimated) 428.9 Not reported
Key Functional Groups Acetyl, Fluorophenyl, S-link Chlorophenyl, Fluorobenzyl, S-link Ethyl, Piperazine, Acetyl
Potential Solubility Moderate (acetyl enhances) Low (Cl, benzyl reduce) High (piperazine enhances)

Biological Activity

N-(4-acetylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological activity, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C23H18FN3O3S2
  • Molecular Weight : 467.53 g/mol
  • IUPAC Name : N-(4-acetylphenyl)-2-[3-(4-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide

This compound features a triazole ring fused with a pyrimidine structure, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing pyrimidine and triazole moieties often exhibit significant antimicrobial properties. For instance, derivatives of pyrimidines have been shown to possess antibacterial and antifungal activities against various pathogens. In particular:

  • A study demonstrated that similar compounds exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Compounds with a fluorophenyl group have been associated with improved efficacy against certain bacterial strains .

Table 1: Antimicrobial Activity of Similar Compounds

Compound NameTarget OrganismActivityReference
Pyrimidine Derivative AStaphylococcus aureusMIC: 0.8 µg/mL
Triazole Derivative BEscherichia coliMIC: 1.5 µg/mL
Compound CCandida albicansMIC: 0.5 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The presence of the triazole and pyrimidine rings is believed to contribute to its cytotoxic effects against cancer cell lines.

For example:

  • In vitro studies have shown that similar compounds can inhibit the proliferation of cancer cells such as MCF-7 (breast cancer) and PC-3 (prostate cancer), with IC50 values indicating significant potency .

Table 2: Anticancer Activity of Related Compounds

Compound NameCancer Cell LineIC50 Value (µM)Reference
Compound DMCF-71.48
Compound EPC-30.33
Compound FBel-74020.75

The mechanism underlying the biological activity of this compound is thought to involve the inhibition of key enzymes and pathways associated with microbial growth and cancer cell proliferation. For example:

  • Inhibition of Kinases : Compounds with similar structures have been reported to inhibit p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in cellular responses to stress and inflammation .

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